Cas no 1369510-38-2 (N-3-Amino-4-(methylamino)benzoyl-N-2-pyridinyl-β-alanine Methyl Ester)
N-3-Amino-4-(methylamino)benzoyl-N-2-pyridinyl-β-alanine Methyl Ester Chemical and Physical Properties
Names and Identifiers
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- N-[3-Amino-4-(methylamino)benzoyl]-N-2-pyridinyl-β-alanine Methyl Ester
- HVS7G7E5DU
- Methyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate
- N-[3-Amino-4-(methylamino)benzoyl]-N-2-pyridinyl-beta-alanine methyl ester
- 1369510-38-2
- beta-Alanine, N-[3-amino-4-(methylamino)benzoyl]-N-2-pyridinyl-, methyl ester
- Methyl 3-[[3-amino-4-(methylamino)benzoyl]-pyridin-2-ylamino]propanoate
- methyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate? (Dabigatran Impurity pound(c)
- CS-0165929
- N-3-Amino-4-(methylamino)benzoyl-N-2-pyridinyl-β-alanine Methyl Ester
-
- Inchi: 1S/C17H20N4O3/c1-19-14-7-6-12(11-13(14)18)17(23)21(10-8-16(22)24-2)15-5-3-4-9-20-15/h3-7,9,11,19H,8,10,18H2,1-2H3
- InChI Key: WDFFNQYWFRNWGF-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC(=C(C=1)N)NC)N(C1C=CC=CN=1)CCC(=O)OC
Computed Properties
- Exact Mass: 328.15354051g/mol
- Monoisotopic Mass: 328.15354051g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 24
- Rotatable Bond Count: 7
- Complexity: 432
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 97.6Ų
N-3-Amino-4-(methylamino)benzoyl-N-2-pyridinyl-β-alanine Methyl Ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A614150-250mg |
N-[3-Amino-4-(methylamino)benzoyl]-N-2-pyridinyl-β-alanine Methyl Ester |
1369510-38-2 | 250mg |
$ 207.00 | 2023-04-19 | ||
| TRC | A614150-2.5g |
N-[3-Amino-4-(methylamino)benzoyl]-N-2-pyridinyl-β-alanine Methyl Ester |
1369510-38-2 | 2.5g |
$ 1200.00 | 2023-09-08 |
N-3-Amino-4-(methylamino)benzoyl-N-2-pyridinyl-β-alanine Methyl Ester Related Literature
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
Additional information on N-3-Amino-4-(methylamino)benzoyl-N-2-pyridinyl-β-alanine Methyl Ester
Research Briefing on N-3-Amino-4-(methylamino)benzoyl-N-2-pyridinyl-β-alanine Methyl Ester (CAS: 1369510-38-2)
In recent years, the compound N-3-Amino-4-(methylamino)benzoyl-N-2-pyridinyl-β-alanine Methyl Ester (CAS: 1369510-38-2) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has shown promising potential in various therapeutic applications, particularly in the development of kinase inhibitors and targeted cancer therapies. The following briefing provides an overview of the latest research findings related to this compound, highlighting its mechanisms of action, pharmacological properties, and potential clinical applications.
Recent studies have focused on elucidating the molecular interactions of N-3-Amino-4-(methylamino)benzoyl-N-2-pyridinyl-β-alanine Methyl Ester with specific kinase targets. Kinases play a critical role in cellular signaling pathways, and their dysregulation is often associated with cancer and other diseases. Researchers have demonstrated that this compound exhibits high selectivity and potency against certain kinase isoforms, making it a valuable candidate for further drug development. Structural-activity relationship (SAR) studies have further optimized its binding affinity and reduced off-target effects, enhancing its therapeutic potential.
In preclinical models, N-3-Amino-4-(methylamino)benzoyl-N-2-pyridinyl-β-alanine Methyl Ester has shown efficacy in inhibiting tumor growth and metastasis. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported that this compound significantly reduced tumor volume in xenograft models of non-small cell lung cancer (NSCLC). The study attributed this effect to the compound's ability to disrupt key signaling pathways involved in cell proliferation and survival. Additionally, its favorable pharmacokinetic profile, including good oral bioavailability and metabolic stability, supports its potential as a clinical candidate.
Beyond oncology, researchers are exploring the applications of this compound in other therapeutic areas. For example, preliminary data suggest its utility in inflammatory diseases due to its modulatory effects on immune-related kinases. However, further studies are needed to validate these findings and assess its safety profile in diverse biological contexts. The compound's versatility underscores its importance as a tool for both basic research and drug discovery.
In conclusion, N-3-Amino-4-(methylamino)benzoyl-N-2-pyridinyl-β-alanine Methyl Ester (CAS: 1369510-38-2) represents a promising molecule with broad therapeutic potential. Ongoing research aims to refine its properties, optimize its efficacy, and explore its applications in various diseases. As the field advances, this compound may pave the way for novel treatments addressing unmet medical needs. Future studies should focus on translational research to bridge the gap between preclinical findings and clinical applications.
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